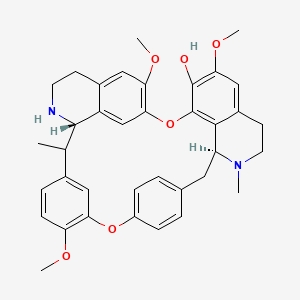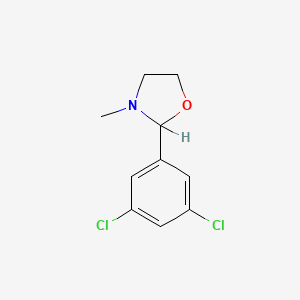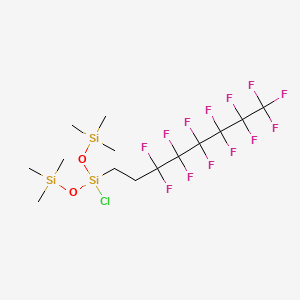
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is a unique organosilicon compound characterized by its complex structure, which includes both chlorinated and fluorinated groups. This compound is notable for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane typically involves the reaction of chlorosilanes with fluorinated alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the trisiloxane structure. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency. The final product is purified through distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and other siloxane derivatives.
Oxidation: Under oxidative conditions, the methyl groups can be converted to hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Reactions: Alkyl or aryl substituted trisiloxanes.
Hydrolysis: Silanols and siloxane oligomers.
Oxidation: Hydroxyl or carbonyl substituted trisiloxanes.
科学研究应用
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other organosilicon compounds and as a hydrophobic agent in surface treatments.
Biology: In the development of biocompatible materials and coatings for medical devices.
Medicine: As a component in drug delivery systems due to its stability and compatibility with biological systems.
Industry: In the production of high-performance lubricants, sealants, and coatings due to its hydrophobic and thermal stability properties.
作用机制
The mechanism of action of 3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable coatings on surfaces, reducing friction and wear. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents.
相似化合物的比较
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound with similar hydrophobic properties but lacking the fluorinated groups.
Tetrakis(trimethylsiloxy)silane: A related compound with multiple trimethylsiloxy groups, used in similar applications but with different reactivity.
Uniqueness
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is unique due to its combination of chlorinated and fluorinated groups, which impart enhanced stability and hydrophobicity compared to other organosilicon compounds. This makes it particularly valuable in applications requiring extreme conditions and long-term durability.
属性
CAS 编号 |
94237-06-6 |
|---|---|
分子式 |
C14H22ClF13O2Si3 |
分子量 |
589.01 g/mol |
IUPAC 名称 |
chloro-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C14H22ClF13O2Si3/c1-31(2,3)29-33(15,30-32(4,5)6)8-7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)28/h7-8H2,1-6H3 |
InChI 键 |
YFBVNTASMGOUJT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)O[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O[Si](C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


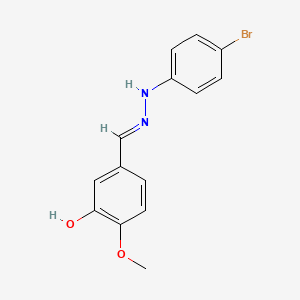
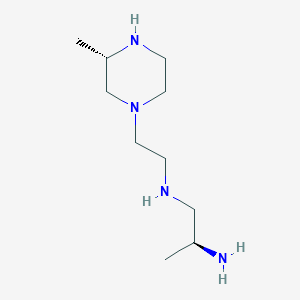
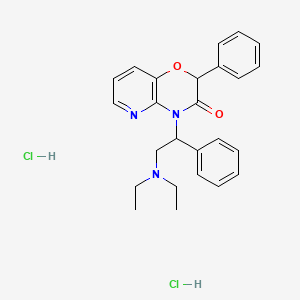
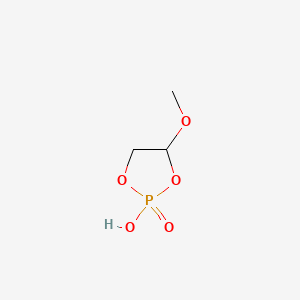
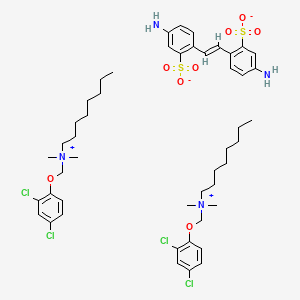

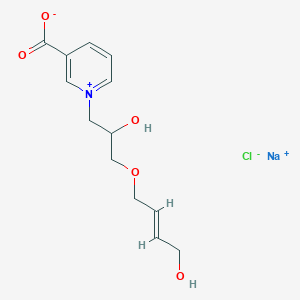
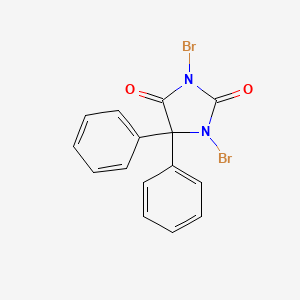

![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)


